![molecular formula C7H3BrF3N3 B13011866 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13011866.png)
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-a]pyrazine scaffold. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions.
Addition of the Trifluoromethyl Group: The trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base or a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where the bromine atom or the trifluoromethyl group is replaced by other functional groups. Common reagents include organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organolithium compounds, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine N-oxides, while reduction could produce imidazo[1,2-a]pyrazine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
- 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]thiazine
Uniqueness
Compared to these similar compounds, 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine offers unique structural features that can influence its reactivity and biological activity. The presence of the pyrazine ring can enhance its electronic properties and provide additional sites for functionalization, making it a versatile scaffold in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H3BrF3N3 |
|---|---|
Peso molecular |
266.02 g/mol |
Nombre IUPAC |
8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-6-13-4(7(9,10)11)3-14(6)2-1-12-5/h1-3H |
Clave InChI |
RTGNCNIUQPMHTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(N=C2C(=N1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
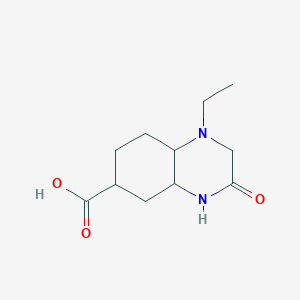
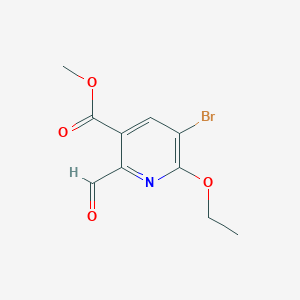

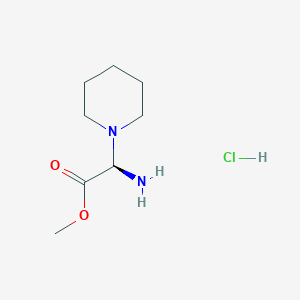
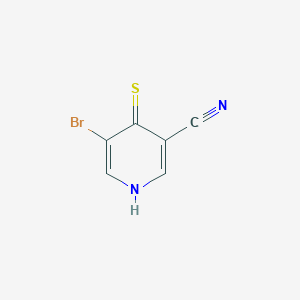
![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)

![4-Vinylbenzo[d][1,3]dioxole](/img/structure/B13011821.png)
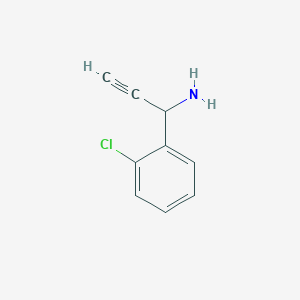

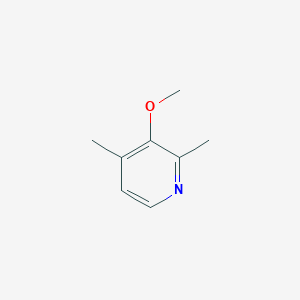
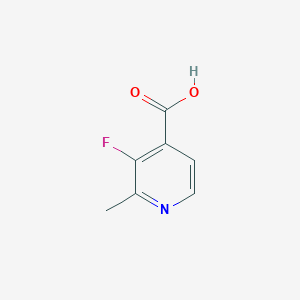
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
